Cas no 70048-88-3 (3'-Chloro-3,3-dimethylbutyrophenone)
3'-Chloro-3,3-dimethylbutyrophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chlorophenyl)-3,3-dimethylbutan-1-one
- 3'-CHLORO-3,3-DIMETHYLBUTYROPHENONE
- MFCD03841090
- AKOS013204150
- DTXSID40642387
- 70048-88-3
- SCHEMBL12221558
- 3'-Chloro-3,3-dimethylbutyrophenone
-
- MDL: MFCD03841090
- Inchi: 1S/C12H15ClO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3
- InChI Key: MZDXGLXULDGAJI-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(CC(C)(C)C)=O
Computed Properties
- Exact Mass: 210.08100
- Monoisotopic Mass: 210.0811428g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 3.95890
3'-Chloro-3,3-dimethylbutyrophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3'-Chloro-3,3-dimethylbutyrophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203885-1g |
3'-Chloro-3,3-dimethylbutyrophenone |
70048-88-3 | 97% | 1g |
£483.00 | 2022-03-01 | |
| Fluorochem | 203885-2g |
3'-Chloro-3,3-dimethylbutyrophenone |
70048-88-3 | 97% | 2g |
£847.00 | 2022-03-01 | |
| Fluorochem | 203885-5g |
3'-Chloro-3,3-dimethylbutyrophenone |
70048-88-3 | 97% | 5g |
£1753.00 | 2022-03-01 | |
| TRC | C083270-250mg |
3'-Chloro-3,3-dimethylbutyrophenone |
70048-88-3 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | C083270-500mg |
3'-Chloro-3,3-dimethylbutyrophenone |
70048-88-3 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB363931-1 g |
3'-Chloro-3,3-dimethylbutyrophenone, 97%; . |
70048-88-3 | 97% | 1 g |
€841.90 | 2023-07-19 | |
| abcr | AB363931-2 g |
3'-Chloro-3,3-dimethylbutyrophenone, 97%; . |
70048-88-3 | 97% | 2 g |
€1,415.70 | 2023-07-19 | |
| abcr | AB363931-1g |
3'-Chloro-3,3-dimethylbutyrophenone, 97%; . |
70048-88-3 | 97% | 1g |
€840.60 | 2025-04-17 | |
| abcr | AB363931-2g |
3'-Chloro-3,3-dimethylbutyrophenone, 97%; . |
70048-88-3 | 97% | 2g |
€1413.50 | 2025-04-17 | |
| Ambeed | A204365-1g |
3'-Chloro-3,3-dimethylbutyrophenone |
70048-88-3 | 95+% | 1g |
$437.0 | 2025-04-17 |
3'-Chloro-3,3-dimethylbutyrophenone Suppliers
3'-Chloro-3,3-dimethylbutyrophenone Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3'-Chloro-3,3-dimethylbutyrophenone
Professional Introduction to Compound with CAS No. 70048-88-3 and Product Name: 3'-Chloro-3,3-dimethylbutyrophenone
The compound with the CAS number 70048-88-3 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. Its product name, 3'-Chloro-3,3-dimethylbutyrophenone, provides a precise molecular description that is crucial for understanding its applications and interactions within various scientific frameworks.
This compound belongs to the class of butyrophenone derivatives, which are known for their diverse pharmacological properties. The presence of a chlorine substituent at the 3'-position and two methyl groups at the 3-position introduces unique electronic and steric characteristics that influence its reactivity and biological activity. Such structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing innovative drugs that target neurological disorders. Butyrophenone derivatives have been explored for their potential in modulating neurotransmitter systems, particularly dopamine receptors. The specific configuration of 3'-Chloro-3,3-dimethylbutyrophenone makes it an interesting candidate for further investigation in this context. Studies have begun to uncover its potential role as a precursor in the synthesis of ligands that could interact with D2 and D4 dopamine receptors, which are implicated in conditions such as Parkinson's disease and schizophrenia.
One of the most compelling aspects of this compound is its versatility in chemical transformations. The chlorine atom at the 3'-position allows for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, enabling chemists to tailor its properties for specific applications. This adaptability has made it a staple in synthetic organic chemistry laboratories where precision and control over molecular structure are paramount.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in the production of antipsychotic and anesthetic agents. The butyrophenone core is well-documented for its sedative and antiemetic effects, making derivatives like 3'-Chloro-3,3-dimethylbutyrophenone promising candidates for further development. Researchers are currently exploring its efficacy in animal models as a prelude to potential human trials, aiming to identify new therapeutic pathways.
From a biochemical perspective, the compound's interaction with biological targets is governed by its ability to penetrate cell membranes and bind to specific receptors. The dimethyl substitution at the 3-position enhances lipophilicity, facilitating better membrane penetration, while the chlorine atom modulates binding affinity through electronic effects. These properties are critical in determining its pharmacokinetic behavior and overall efficacy.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions using 3'-Chloro-3,3-dimethylbutyrophenone as a reference point. Machine learning models trained on large datasets of similar compounds have begun to predict binding affinities and metabolic pathways with remarkable precision. This has accelerated the drug discovery process by allowing researchers to screen hundreds of potential derivatives virtual before conducting costly wet-lab experiments.
The environmental impact of synthesizing and handling this compound is another area of growing concern. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods, particularly those employing transition metals or biocatalysts, are being explored as alternatives to traditional thermal processes. Such innovations not only improve sustainability but also enhance yield and purity.
In conclusion, 3'-Chloro-3,3-dimethylbutyrophenone (CAS No. 70048-88-3) represents a fascinating intersection of structural complexity and functional versatility. Its role as an intermediate in pharmaceutical synthesis underscores its importance in modern drug development. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain at the forefront of biochemical innovation.
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